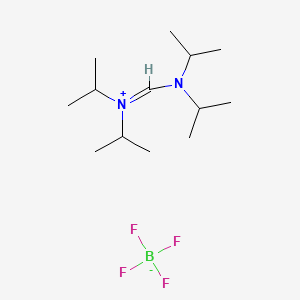![molecular formula C15H12FN3O2 B1600280 Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate CAS No. 606093-59-8](/img/structure/B1600280.png)
Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate
Overview
Description
“Methyl 7-fluoro-6-(phenylamino)-1H-benzimidazole-5-carboxylate” is an aromatic heterocyclic organic compound . The imidazole ring plays a key role in the structure and functions of certain important substances .
Synthesis Analysis
The synthesis of fluoroimidazoles, such as “Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate”, often involves the Schiemann reaction . This method is widely used in the synthesis of fluorine-containing aromatic compounds . Azo coupling of the ester, reduction of the azo group to an amino group by the action of formamidinesulfinic acid (FASA), diazotization, and photodecomposition of the diazonium salt in an acidic medium lead to the ethyl 2,4-difluoroimidazole-5-carboxylate .Molecular Structure Analysis
The molecular formula of “Methyl 7-fluoro-6-(phenylamino)-1H-benzimidazole-5-carboxylate” is C15H12FN3O2 . The introduction of a fluorine atom into heterocyclic compounds leads to a significant increase in their biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of fluoroimidazoles include direct halogenation, photochemical cleavage of imidazolediazonium tetrafluoroborates, and the Schiemann reaction . The Schiemann reaction is the first and main method for the production of these compounds .Physical And Chemical Properties Analysis
The molecular weight of “Methyl 7-fluoro-6-(phenylamino)-1H-benzimidazole-5-carboxylate” is 285.27 . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Pharmaceutical Development
The benzimidazole core is a common motif in pharmaceuticals due to its resemblance to nucleotides and its ability to interact with biopolymers. The fluorine atom in the compound can enhance metabolic stability and improve binding affinity through its electronegative nature. This compound could be used in the development of new medications, particularly as a scaffold for creating novel anti-histamine drugs .
Agrochemical Research
Benzimidazoles are also prevalent in agrochemicals. The phenylamino group can be modified to create selective and potent pesticides or fungicides. The fluorine substitution might confer additional properties, such as increased resistance to degradation in the environment, potentially leading to more effective agrochemicals .
Material Science
Fluorinated benzimidazoles have applications in material science, particularly in the creation of imidazolium ionic liquids. These substances are known for their thermal stability and potential use as green solvents. They can also be utilized in conductive membranes and dye-sensitized solar cells .
Catalysis
Imidazole-based ligands, including those with fluorine substitutions, have shown remarkable catalytic effects on many organic reactions. This compound could be investigated for its potential as a ligand in catalytic systems, possibly enhancing reaction rates or selectivity .
Biomedical Research
The structural similarity of benzimidazoles to DNA bases allows them to intercalate into DNA, which can be useful in studying DNA-protein interactions, or as a basis for developing anti-cancer drugs that target DNA replication or repair mechanisms .
Battery Technology
The introduction of fluorinated imidazoles into battery technology is an emerging field. Compounds like this could be explored for their potential in enhancing the performance of lithium batteries, possibly by improving the electrolyte’s stability or conductivity .
Future Directions
properties
IUPAC Name |
methyl 6-anilino-7-fluoro-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c1-21-15(20)10-7-11-14(18-8-17-11)12(16)13(10)19-9-5-3-2-4-6-9/h2-8,19H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVBXDVPFGJBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1NC3=CC=CC=C3)F)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473654 | |
| Record name | Methyl 5-anilino-4-fluoro-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate | |
CAS RN |
606093-59-8 | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-fluoro-6-(phenylamino)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606093-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-anilino-4-fluoro-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B1600205.png)




